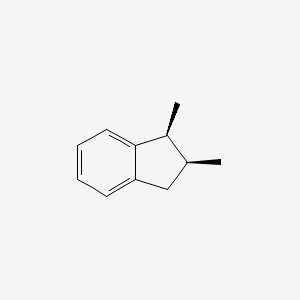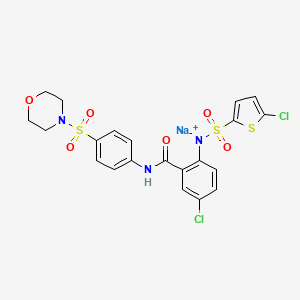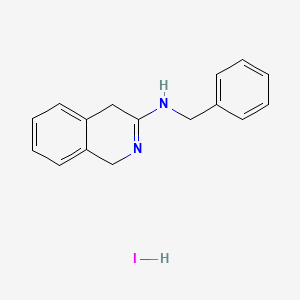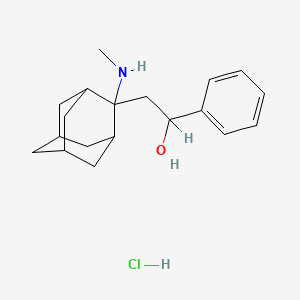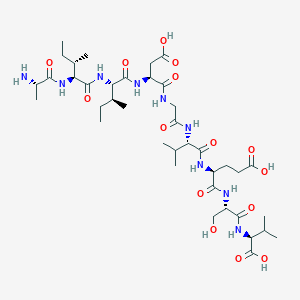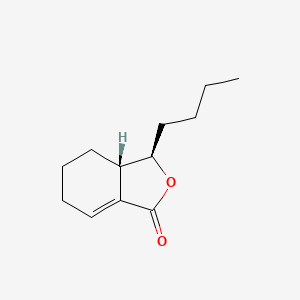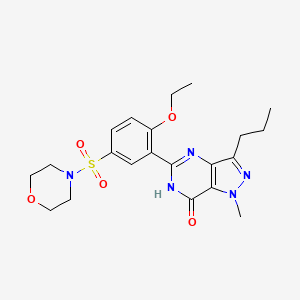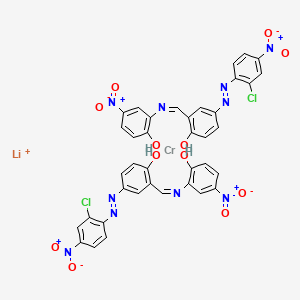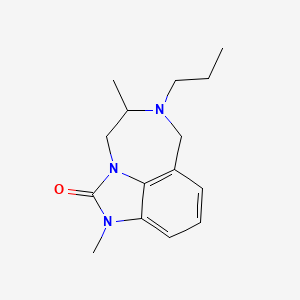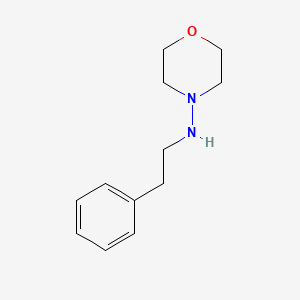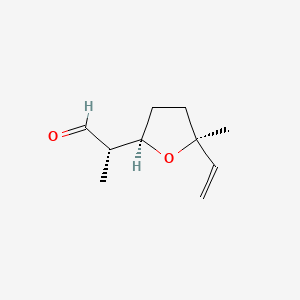
(2S,2'R,5'S)-Lilac aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’R,5’S)-Lilac aldehyde is a chiral molecule that belongs to the family of lilac aldehydes. These compounds are known for their pleasant floral scent and are commonly found in the essential oils of lilac flowers. The unique stereochemistry of (2S,2’R,5’S)-Lilac aldehyde contributes to its distinct olfactory properties, making it a valuable compound in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (2S,2’R,5’S)-Lilac aldehyde may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. This method is advantageous due to its sustainability and cost-effectiveness. The process typically involves fermentation followed by extraction and purification of the aldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,2’R,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
Oxidation: Lilac acid
Reduction: Lilac alcohol
Substitution: Various substituted lilac derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,2’R,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in plant-insect interactions due to its presence in floral scents.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to create perfumes and scented products.
Mécanisme D'action
The mechanism of action of (2S,2’R,5’S)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal cavity. The specific stereochemistry of the compound allows it to bind selectively to certain receptors, triggering a signal transduction pathway that results in the perception of its floral scent. Additionally, its potential therapeutic effects may involve interactions with microbial cell membranes or inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,2’R,5’R)-Lilac aldehyde
- (2R,2’R,5’S)-Lilac aldehyde
- (2R,2’R,5’R)-Lilac aldehyde
Uniqueness
(2S,2’R,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its stereoisomers. This makes it particularly valuable in applications where a specific scent profile is desired.
Propriétés
Numéro CAS |
53447-48-6 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(2S)-2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10-/m1/s1 |
Clé InChI |
YPZQHCLBLRWNMJ-OPRDCNLKSA-N |
SMILES isomérique |
C[C@H](C=O)[C@H]1CC[C@@](O1)(C)C=C |
SMILES canonique |
CC(C=O)C1CCC(O1)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


